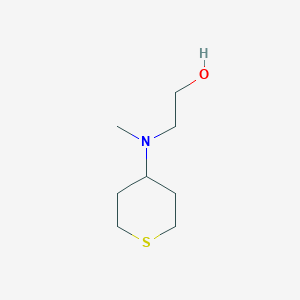![molecular formula C12H16ClN3O B1478504 (6-(6-氯嘧啶-4-基)-6-氮杂螺[3.4]辛烷-8-基)甲醇 CAS No. 2098109-35-2](/img/structure/B1478504.png)
(6-(6-氯嘧啶-4-基)-6-氮杂螺[3.4]辛烷-8-基)甲醇
描述
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒治疗
含有五元杂芳基胺的化合物,例如所讨论的化合物,已显示出对诸如新城疫病毒之类的病毒具有相对较高的抗病毒活性。 它们可与利巴韦林等知名抗病毒药物相媲美,表明它们具有作为抗病毒治疗先导分子的潜力 .
抗结核剂
研究表明,某些化合物,可能包括我们感兴趣的化合物,已被发现对结核病具有活性,IC90 范围为 3.73 至 4.00 μM。 这表明其具有作为抗结核剂的强大潜力 .
抗菌和抗癌剂
该化合物的结构框架类似于用于合成抗菌剂和抗癌剂的结构框架。 这意味着它可以用于开发这些领域的新疗法 .
晶体学
从类似于 (6-(6-氯嘧啶-4-基)-6-氮杂螺[3.4]辛烷-8-基)甲醇的化合物中开发的单晶可用于晶体学研究,以了解分子结构和相互作用 .
生物化学研究
它还可能在生物化学研究中用作探针或试剂,用于研究生物过程或途径。
作用机制
Target of Action
The primary targets of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
The exact mode of action of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3It is likely that this compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to interfere with various biochemical pathways .
Result of Action
The molecular and cellular effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to have significant effects on cellular processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3It is likely that factors such as temperature, ph, and the presence of other compounds could influence the action of this compound .
生化分析
Biochemical Properties
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and potentially induce apoptosis in cancer cells. Additionally, the compound may interact with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. Furthermore, (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol can influence gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell survival and metabolism.
Molecular Mechanism
At the molecular level, (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may modulate the activity of other enzymes and proteins involved in signal transduction and gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity.
Metabolic Pathways
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Studies have shown that the compound can accumulate in tumor tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
[6-(6-chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-4-11(15-8-14-10)16-5-9(6-17)12(7-16)2-1-3-12/h4,8-9,17H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPAUZNDFSODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


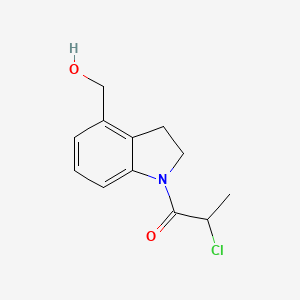
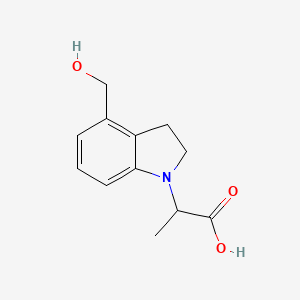
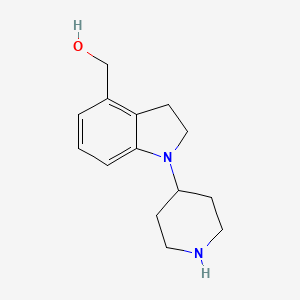


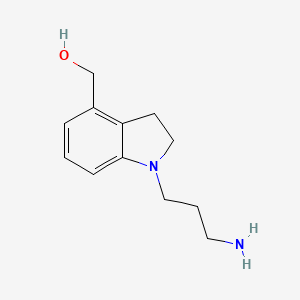
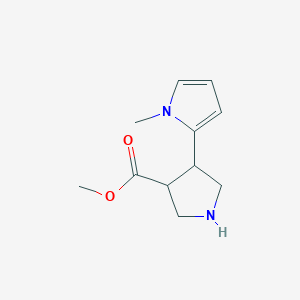
![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)


![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
